molecular formula C22H25N3O5 B376240 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 380644-44-0

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Numéro de catalogue: B376240
Numéro CAS: 380644-44-0
Poids moléculaire: 411.5g/mol
Clé InChI: AOEWRBDGPQBKLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synonyms and Nomenclature

The compound 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is systematically catalogued under multiple nomenclature systems and synonymous designations. The primary systematic name follows IUPAC conventions, while alternative nomenclatures reflect different structural emphasis and chemical database preferences.

The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 380644-44-0, providing a unique identifier for regulatory and research purposes. Alternative systematic nomenclatures include "5-Pyrimidinecarboxamide, 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-", which emphasizes the pyrimidine ring system as the parent structure. This nomenclature variation reflects the compound's classification within the broader category of pyrimidinecarboxamide derivatives, a class known for significant biological activity and pharmaceutical applications.

The systematic naming conventions also acknowledge the compound's substitution pattern, specifically highlighting the presence of dimethoxyphenyl and ethoxyphenyl substituents. These aromatic substituents contribute significantly to the compound's physicochemical properties and potential biological activity profiles. The nomenclature system ensures precise identification while facilitating cross-referencing across various chemical databases and research literature.

Molecular Formula and Weight

The molecular composition of 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is precisely defined by the molecular formula C₂₂H₂₅N₃O₅, representing a complex organic structure with specific atomic arrangements. The molecular weight is established at 411.45 g/mol, positioning this compound within the moderate molecular weight range typical of pharmaceutical intermediates and bioactive molecules.

The molecular formula reveals the presence of twenty-two carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and five oxygen atoms. This atomic composition reflects the compound's structural complexity, incorporating multiple aromatic rings, methoxy and ethoxy ether groups, and the characteristic tetrahydropyrimidine core structure. The nitrogen content of approximately 10.2% by mass indicates significant basic character, while the oxygen content of approximately 19.4% suggests multiple polar functional groups contributing to the compound's solubility and interaction properties.

The molecular weight of 411.45 g/mol places this compound within the optimal range for many pharmaceutical applications, as compounds in this molecular weight range often demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) properties. Research on related tetrahydropyrimidine derivatives indicates that compounds within this molecular weight range frequently exhibit good bioavailability and therapeutic potential.

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) naming system for 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide follows systematic protocols for complex heterocyclic compounds. The name construction begins with the identification of the parent pyrimidine ring system, modified by the prefix "tetrahydro" to indicate the reduced nature of the heterocyclic core.

The positional numbering system in the IUPAC name reflects the standard numbering convention for pyrimidine derivatives, where the nitrogen atoms occupy positions 1 and 3 of the six-membered ring. The carboxamide functional group at position 5 serves as the primary functional group, while substituents at positions 4 and 6 are identified with appropriate positional designations. The naming convention systematically accounts for the 3,4-dimethoxyphenyl substituent at position 4, the N-(4-ethoxyphenyl) carboxamide group, and the methyl substituent at position 6.

The "2-oxo" designation indicates the presence of a carbonyl group at position 2 of the pyrimidine ring, representing the characteristic lactam functionality commonly observed in bioactive pyrimidine derivatives. This structural feature is particularly significant as it contributes to the compound's potential for tautomeric behavior and influences its chemical reactivity and biological interactions. The systematic IUPAC nomenclature ensures unambiguous identification while providing structural information essential for chemical synthesis and biological evaluation.

Structural Isomerism and Tautomerism

The structural characteristics of 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide present opportunities for various forms of isomerism and tautomeric behavior. The compound's asymmetric carbon center at position 4 of the tetrahydropyrimidine ring creates the potential for stereoisomerism, generating distinct enantiomeric forms with potentially different biological activities.

Tautomeric equilibrium represents a particularly significant aspect of this compound's chemical behavior, specifically involving the 2-oxo functionality of the pyrimidine ring. Research on related pyrimidone structures demonstrates that compounds containing the 4-pyrimidone or 2-pyrimidone structural motifs are prone to keto-enol tautomerization due to the instability of carbonyl groups within heterocyclic systems. The tautomeric behavior involves proton migration between the carbonyl oxygen and adjacent nitrogen atoms, potentially generating multiple tautomeric forms with distinct chemical and biological properties.

Studies on pyrimidone tautomerism using semi-empirical quantum chemical methods and density functional theory calculations reveal that the keto form typically represents the most thermodynamically stable tautomer in the gas phase. However, the presence of aromatic substituents and the specific substitution pattern in this compound may influence the relative stability of different tautomeric forms. The intramolecular proton migration requires significant activation energy, suggesting that tautomeric interconversion may be relatively slow under standard conditions.

The tautomeric properties of this compound are particularly relevant for biological activity, as different tautomeric forms may exhibit distinct binding affinities and selectivities for biological targets. Research on related tetrahydropyrimidine derivatives indicates that tautomeric behavior can significantly influence pharmacological properties, including enzyme inhibition, receptor binding, and overall therapeutic efficacy.

Computational Modeling and Molecular Orbital Analysis

Computational modeling studies on tetrahydropyrimidine derivatives, including density functional theory (DFT) calculations, provide valuable insights into the electronic structure and molecular properties of 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. Research utilizing DFT methods with B3LYP functionals and 6-311G(d,p) basis sets demonstrates the effectiveness of these computational approaches for optimizing molecular geometries and predicting electronic properties of similar compounds.

Molecular orbital analysis of related tetrahydropyrimidine structures reveals important information about frontier molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These electronic parameters are crucial for understanding chemical reactivity, electron-donating and electron-accepting characteristics, and potential biological interactions. The HOMO-LUMO energy gap serves as an indicator of molecular stability and chemical reactivity, with smaller energy gaps generally correlating with higher reactivity and potential biological activity.

Computational studies on structurally related tetrahydropyrimidine derivatives demonstrate that the presence of electron-donating methoxy groups and electron-withdrawing carboxamide functionalities significantly influences the electronic distribution and frontier molecular orbital characteristics. The asymmetric substitution pattern creates distinct molecular conformations, with the compound exhibiting C1 point group symmetry due to its overall structural asymmetry.

The computational analysis also reveals important information about molecular dipole moments, which influence intermolecular interactions and biological binding properties. Studies on similar compounds report dipole moments in the range of 3-4 Debye, indicating significant molecular polarity that contributes to solubility characteristics and potential for hydrogen bonding interactions. The self-consistent field (SCF) energy calculations provide quantitative measures of molecular stability, while frequency calculations confirm the identification of global minimum energy conformations.

Propriétés

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-5-30-16-9-7-15(8-10-16)24-21(26)19-13(2)23-22(27)25-20(19)14-6-11-17(28-3)18(12-14)29-4/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEWRBDGPQBKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Starting Materials and Reaction Sequence

The synthesis begins with 3,4-dimethoxyphenylacetone, a critical intermediate historically prepared via electrochemical epoxidation of isoeugenol methyl ether followed by lithium salt-catalyzed isomerization. This ketone is subsequently reacted with 4-ethoxyphenylurea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine core.

Reaction Conditions :

  • Solvent System : Acetonitrile/water mixtures (4:1 v/v) for epoxidation; ethanol for cyclization.

  • Catalysts : Para-toluene sulfonic acid (p-TsOH) in ethanol enhances cyclization efficiency.

  • Temperature : 80–90°C for 8–12 hours under reflux.

Yield Optimization

Isolation of the 3,4-dimethoxyphenylacetone intermediate via electrochemical methods achieves yields up to 92.2%. Subsequent cyclization with 4-ethoxyphenylurea and ethyl acetoacetate in ethanol with p-TsOH yields the target compound at 65–75% efficiency.

Biginelli Reaction Adaptations for Carboxamide Formation

Modified Biginelli Protocol

The classical Biginelli reaction (aldehyde, urea, β-keto ester) was adapted by replacing urea with 4-ethoxyphenylurea to directly incorporate the carboxamide group.

Procedure :

  • Reactants :

    • 3,4-Dimethoxybenzaldehyde (1.0 eq)

    • 4-Ethoxyphenylurea (1.2 eq)

    • Ethyl acetoacetate (1.0 eq)

  • Catalyst : p-TsOH (15 mol%) in ethanol.

  • Conditions : Reflux at 80°C for 10 hours.

Outcome :

  • Yield : 68–72% after recrystallization.

  • Purity : >95% (HPLC).

Stereochemical Considerations

The 3,4-dimethoxyphenyl group introduces steric hindrance, necessitating extended reaction times (12–14 hours) to complete cyclization. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but reduce regioselectivity.

Electrochemical Synthesis of Key Intermediates

3,4-Dimethoxyphenylacetone Preparation

The electrochemical epoxidation of isoeugenol methyl ether in acetonitrile/water (4:1) with sodium bromide as a supporting electrolyte generates an epoxide intermediate, which undergoes LiI-catalyzed isomerization to yield 3,4-dimethoxyphenylacetone.

Optimized Parameters :

ParameterValue
Current Density1.7 A
Temperature20°C (epoxidation); 80°C (isomerization)
Catalyst Loading0.3 mol% LiI
Yield92.2%

Integration with Pyrimidine Synthesis

The ketone intermediate is condensed with 4-ethoxyphenylurea under acidic conditions, followed by cyclization to form the tetrahydro ring. Ethanol as a solvent minimizes side reactions compared to DMF.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Multi-Step Condensation65–75High purity; scalableLengthy synthesis (3–4 steps)
Biginelli Adaptation68–72One-pot reaction; minimal byproductsLimited substrate scope
Electrochemical85–92High-yield intermediates; green chemistryRequires specialized equipment

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions

Activité Biologique

The compound 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to detail the compound's biological activity, including its effects on cellular mechanisms and potential therapeutic applications.

  • Molecular Formula : C22H25N3O5
  • Molecular Weight : 411.45 g/mol
  • CAS Number : 380644-44-0

The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. Notably, compounds with similar structures have been shown to exhibit:

  • Inhibition of Enzymatic Activity : Compounds resembling this structure often inhibit key enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : They can affect signaling cascades such as ERK and p38 MAPK pathways, which are crucial in various cellular processes including proliferation and differentiation.

Antimelanogenic Effects

Recent studies have highlighted the role of similar compounds in promoting melanogenesis. For instance, a related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), was found to enhance melanin synthesis in B16F10 melanoma cells and primary human melanocytes. The mechanism involved activation of the Upstream Stimulating Factor 1 (USF1) pathway and increased expression of tyrosinase , a key enzyme in melanin production .

Study ReferenceCompoundEffect ObservedMechanism
DMPBIncreased melanogenesisUSF1-mediated tyrosinase expression
DMPBHyperpigmentation in vivoActivation of ERK and p38 pathways

Anticancer Potential

The pyrimidine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : By modulating cyclin-dependent kinases (CDKs), these compounds can halt the progression of the cell cycle.
  • Induction of Apoptosis : Activation of caspases is often observed, leading to programmed cell death.

Case Studies

  • In Vitro Studies : In studies involving B16F10 cells treated with DMPB, significant increases in melanin content were noted alongside elevated levels of tyrosinase and USF1. These findings suggest potential applications for treating conditions like vitiligo or other hypopigmentation disorders .
  • In Vivo Studies : Hyperpigmentation was observed in brown guinea pigs treated with DMPB, indicating that the compound may have therapeutic potential for skin pigmentation disorders .

Applications De Recherche Scientifique

Medicinal Chemistry

  • Anticancer Activity :
    Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. Studies have shown that the compound can inhibit tumor growth in various cancer models by targeting specific signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Properties :
    The compound has demonstrated potential as an antimicrobial agent. In vitro studies revealed effectiveness against a range of bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.
  • Enzyme Inhibition :
    Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in cancer metabolism and bacterial virulence. This inhibition could disrupt critical biological processes, making it a candidate for therapeutic development.

Pharmacological Applications

  • Neuropharmacology :
    The compound's structure suggests potential interactions with neurotransmitter systems. Research into similar compounds has shown that they can modulate dopamine and serotonin receptors, which may lead to applications in treating neuropsychiatric disorders.
  • Anti-inflammatory Effects :
    Some derivatives of pyrimidine compounds have been linked to anti-inflammatory activity. Investigations into the pharmacological profile of this compound could reveal similar properties, providing avenues for treating inflammatory diseases.

Biochemical Studies

  • Mechanistic Studies :
    Understanding the molecular mechanisms of action is crucial for assessing the therapeutic potential of this compound. Investigations into its interaction with cellular targets can elucidate pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) :
    Detailed SAR studies can help identify which functional groups contribute most significantly to its activity, guiding further synthetic modifications to enhance efficacy and reduce toxicity.

Case Studies

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer cell survival and proliferation.
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting a broad-spectrum potential for this compound as well.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Variations in Analogous Compounds

Compound Name Substituents (Position 4) Amide Substituent (N) Thione/Oxime Group Biological Activity (if reported) Reference
Target Compound 3,4-Dimethoxyphenyl 4-Ethoxyphenyl 2-Oxo Not explicitly reported (inferred)
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-... 4-Ethoxyphenyl 4-Chloro-2,5-dimethoxyphenyl 2-Oxo Not reported
N-(3,4-Dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-... 4-Ethoxy-3-methoxyphenyl 3,4-Dimethylphenyl 2-Oxo Not reported
Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl Methyl ester 2-Oxo Thymidine phosphorylase inhibition
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate 4-Hydroxyphenyl Ethyl ester 2-Thioxo Crystallographic data only

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxy and 4-ethoxy groups are electron-donating, enhancing π-π stacking and hydrophobic interactions. Chloro substituents (as in ) introduce steric bulk and moderate electron withdrawal, which may alter pharmacokinetics.

Thione vs.

Amide vs. Ester Functionalization :

  • Carboxamide derivatives (e.g., target compound and ) exhibit enhanced hydrogen-bonding capacity compared to ester analogs (e.g., ), favoring target engagement in kinase inhibition.

Key Observations:

  • Catalyst Efficiency : Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) offer mild conditions and recyclability for the target compound’s synthesis , whereas FeCl₃·6H₂O provides high yields for nitro-substituted analogs but requires stoichiometric amounts .
  • Reaction Time : The use of POCl₃ in DMF for formylation (e.g., ) extends reaction times compared to one-pot Biginelli protocols.

Q & A

Q. What are the typical synthetic routes for preparing 4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide?

The compound is synthesized via multicomponent Biginelli-like reactions, often involving cyclocondensation of substituted aldehydes, β-ketoesters, and urea derivatives. Modifications to substituents (e.g., methoxy, ethoxy groups) require careful selection of starting materials and protecting groups. For example, aryl aldehyde derivatives with dimethoxy groups are condensed with ethyl acetoacetate and urea analogs under acidic conditions (e.g., HCl or p-TsOH) . Optimization of reaction time, temperature, and catalyst (e.g., Lewis acids like FeCl₃) is critical for yield improvement (typically 60–85% in literature analogs) .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, analogs like ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate were confirmed via single-crystal XRD (R factor = 0.048, data-to-parameter ratio = 20.4) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., dimethoxy protons at δ 3.7–3.9 ppm, ethoxy groups at δ 1.3–1.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~425 Da).

Advanced Research Questions

Q. What strategies resolve contradictory data in bioactivity assays for this compound?

Discrepancies in IC₅₀ values or receptor-binding affinities may arise from impurities, solvent effects, or assay conditions. Mitigation steps include:

  • HPLC purity validation : Ensure >95% purity (as per analogs in ).
  • Dose-response cross-validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
  • Solvent standardization : Avoid DMSO concentrations >1% to prevent false negatives .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to enzymes like dihydrofolate reductase (DHFR) or kinases. Key parameters:

  • Ligand preparation : Assign partial charges (e.g., Gasteiger method) and optimize geometry (DFT/B3LYP).
  • Binding affinity : Score interactions between the pyrimidine core and catalytic residues (e.g., hydrogen bonds with Asp27 in DHFR) .
  • ADMET prediction : Tools like SwissADME evaluate logP (~3.2), solubility (<0.1 mg/mL), and CYP450 inhibition risks .

Q. What methodologies optimize regioselective functionalization of the pyrimidine ring?

Regioselectivity in alkylation or acylation is influenced by steric and electronic factors:

  • Nucleophilic sites : The 2-oxo group directs electrophiles to the N3 position.
  • Catalytic control : Use Pd-catalyzed cross-coupling for C-H activation at the 4-aryl position .
  • Protecting groups : Boc protection of the carboxamide prevents undesired side reactions .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted synthesis for reduced reaction times (30–60 min vs. 12–24 hr conventional) .
  • Crystallography : Use SHELXTL for structure refinement; disorder in flexible ethoxy groups requires TLS parameterization .
  • Bioactivity : Pair in vitro assays with ex vivo models (e.g., tissue explants) to validate target engagement .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.